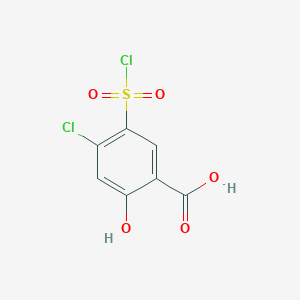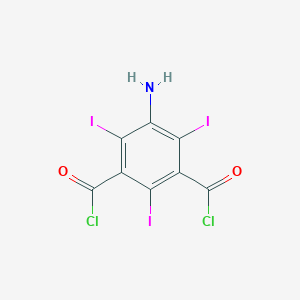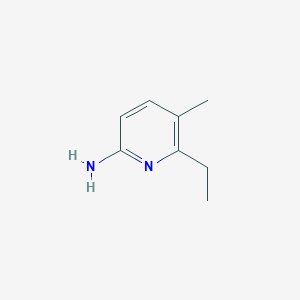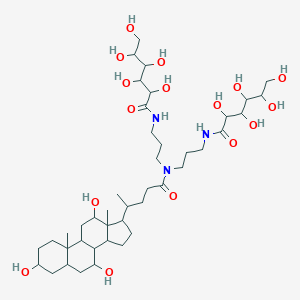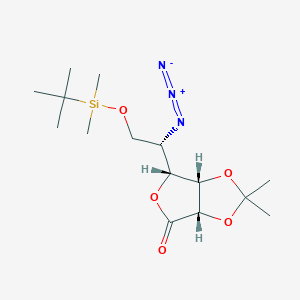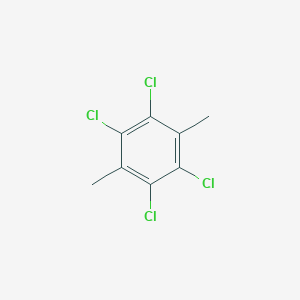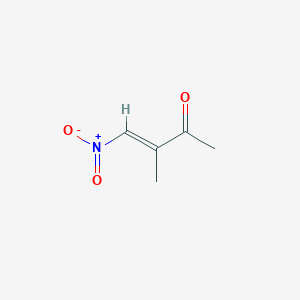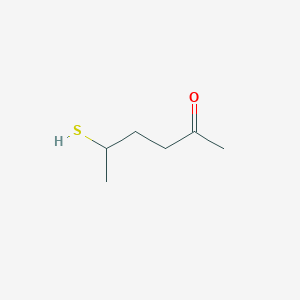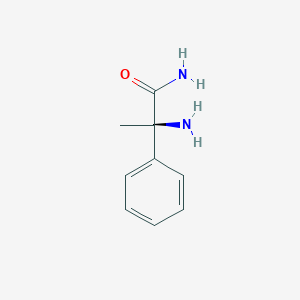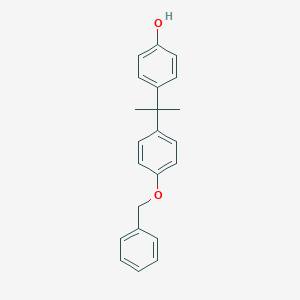
ビスフェノールAモノベンジルエーテル
説明
Bisphenol A Monobenzyl Ether is an organic compound derived from Bisphenol A It is characterized by the presence of a benzyl ether group attached to one of the phenolic hydroxyl groups of Bisphenol A
科学的研究の応用
Bisphenol A Monobenzyl Ether has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of advanced polymer materials and as a building block for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
Target of Action
Bisphenol A (BPA) is known to interact with various targets in the body, primarily functioning as an endocrine-disrupting chemical . It has been found to bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression by interacting with GPR30 .
Mode of Action
BPA’s mode of action is complex and multifaceted. It can bind to estrogen receptors, thereby affecting various physiological processes . It can also interact with other receptor systems, exerting its effects through multiple pathways .
Biochemical Pathways
BPA affects several biochemical pathways. It has been found to increase the incidence of malignancy, induce alterations in the immune response, and be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay .
Pharmacokinetics
The pharmacokinetics of BPA involves its absorption, distribution, metabolism, and excretion (ADME). BPA can contaminate food, beverage, air, and soil, and accumulates in several human tissues and organs . It is metabolized primarily in the liver and eliminated through the kidneys .
Result of Action
The effects of BPA are wide-ranging and can impact various systems in the body. It is thought to be involved in the pathogenesis of different morbid conditions, including immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Action Environment
The action of BPA can be influenced by various environmental factors. Its ubiquitous presence in a variety of consumer products has resulted in widespread environmental contamination . The presence of BPA in the environment can impact both the diversity and composition of microbial populations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Monobenzyl Ether typically involves the reaction of Bisphenol A with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of Bisphenol A attacks the benzyl chloride, resulting in the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of Bisphenol A Monobenzyl Ether can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of phase transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: Bisphenol A Monobenzyl Ether can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of Bisphenol A Monobenzyl Ether.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
類似化合物との比較
Bisphenol A: The parent compound, widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: A similar compound with a different substituent on the phenolic rings.
Bisphenol S: Another analog with a sulfone group instead of the ether linkage.
Comparison: Bisphenol A Monobenzyl Ether is unique due to the presence of the benzyl ether group, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and potential applications. For example, the benzyl ether group may enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.
特性
IUPAC Name |
4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGIQBNDJMGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450234 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42781-88-4 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


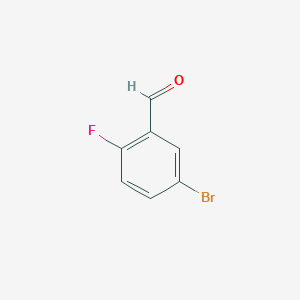
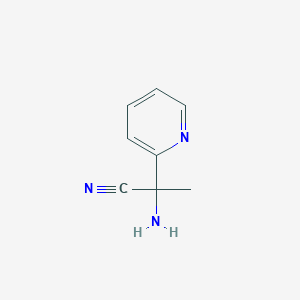
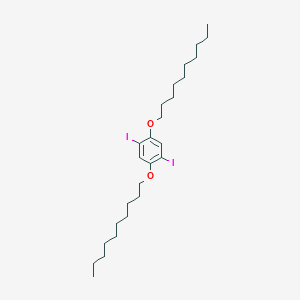
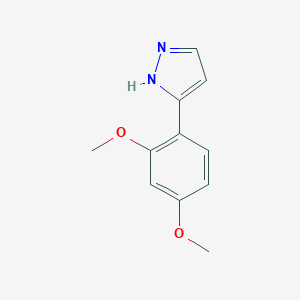
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
